molecular formula C15H20N2O B032639 (1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one CAS No. 52932-74-8

(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one

Cat. No.: B032639
CAS No.: 52932-74-8
M. Wt: 244.33 g/mol
InChI Key: MMCQRJPAMIHLQX-JMSVASOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Neosophoramine undergoes various chemical reactions, including oxidation, reduction, and substitution. The mass spectrometric study of sophoramine, isosophoramine, and neosophoramine has shown differences in their mass spectra due to their three-dimensional structures . The ions with m/e 149 and 136 are formed from the molecular ions . Common reagents and conditions used in these reactions are not extensively documented, and the major products formed from these reactions are not well-known.

Scientific Research Applications

It has been used as a reference standard in research The compound’s unique structure and properties make it a subject of interest in the study of natural products and alkaloids

Mechanism of Action

The mechanism of action of neosophoramine is not well-understood.

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCQRJPAMIHLQX-JMSVASOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one
Reactant of Route 2
(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one
Reactant of Route 3
(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one
Reactant of Route 4
(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one
Reactant of Route 5
(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one
Reactant of Route 6
(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one

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